molecular formula C11H13ClN2OS B2748355 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 877977-27-0

2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2748355
CAS RN: 877977-27-0
M. Wt: 256.75
InChI Key: AUHXTNCNYNJJND-UHFFFAOYSA-N
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Description

“2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria . The exact synthesis process of “2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Antiproliferative Evaluation

A study by Atapour-Mashhad et al. (2017) outlined the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, including a base-catalyzed reaction of 2-amino-3-cyanothiophenes with 2,4-dichloro-5-bromo-6-methylpyrimidine. These compounds were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, highlighting their potential in cancer research. The structural, concentration, and time-dependent activities of these compounds were explored, with particular analogs showing potent antiproliferative effects and inducing apoptotic cell death in treated cells (Atapour-Mashhad et al., 2017).

Antibacterial and Antimicrobial Applications

Narayana et al. (2009) synthesized 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones and investigated their antibacterial activity against both Gram-positive and Gram-negative bacteria. This research provides a foundation for the development of new antibacterial agents based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. The study found specific compounds with significant antibacterial activity, underscoring the potential of these molecules in addressing antibiotic resistance (Narayana et al., 2009).

Radioprotective and Antitumor Activities

Alqasoumi et al. (2009) reported on the synthesis of novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles, exploring their radioprotective and antitumor activities. This work highlights the versatility of thieno[2,3-d]pyrimidine derivatives in developing treatments for cancer and protecting against radiation-induced damage. The structural confirmation and the promising activities of these compounds suggest their potential as leads in drug discovery efforts aimed at cancer therapy and radioprotection (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacteria, disrupting their normal function and leading to their death or inhibition of growth.

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis.

properties

IUPAC Name

2-(3-chloropropyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-6-7(2)16-11-9(6)10(15)13-8(14-11)4-3-5-12/h3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXTNCNYNJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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